dx-9065a

Vue d'ensemble

Description

DX-9065A est un inhibiteur synthétique, sélectif et actif par voie orale du facteur Xa, une enzyme clé de la cascade de coagulation sanguine . Il est connu pour ses propriétés anticoagulantes puissantes et a été largement étudié pour son potentiel dans le traitement et la prévention des maladies thrombotiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de DX-9065A implique plusieurs étapes clés :

Condensation : L'étape initiale implique la condensation de la (3R)-3-pyrrolidinol et du phénylglyoxylate pour former l'alpha-céto-ester (3S).

Cristallisation : Le mélange de diastéréoisomères est ensuite cristallisé dans l'éthanol pour obtenir l'isomère pur (2S,3’S).

Synthèse de Pinner : L'isomère pur subit une synthèse de Pinner pour former le dérivé amidine.

Conversion finale : Le dérivé amidine est traité avec du chlorhydrate d'éthyl acétimidate, puis soumis à une hydrolyse acide suivie d'une cristallisation pour produire du this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique un contrôle strict des conditions réactionnelles et des étapes de purification pour garantir que le produit final respecte les normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : DX-9065A subit principalement :

Réactions de substitution : Impliquant le remplacement de groupes fonctionnels.

Hydrolyse : Décomposition de composés en présence d'eau.

Réactifs et conditions courantes :

Catalyseurs : tels que la 1,8-diazabicyclo[5.4.0]undéc-7-ène pour les réactions de Wittig.

Acides : Pour les étapes d'hydrolyse et de conversion finale.

Principaux produits :

- Le principal produit de ces réactions est le this compound lui-même, avec des composés intermédiaires formés pendant le processus de synthèse .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de l'inhibition du facteur Xa.

Biologie : Enquête sur ses effets sur la coagulation sanguine et la génération de thrombine.

Médecine : Agent thérapeutique potentiel pour la prévention et le traitement des maladies thrombotiques.

Industrie : Utilisé dans le développement de médicaments anticoagulants.

5. Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le facteur Xa, une enzyme clé du complexe prothrombinase qui génère la thrombine . En se liant au site actif du facteur Xa, this compound empêche la conversion de la prothrombine en thrombine, inhibant ainsi la coagulation sanguine . Ce mécanisme implique la formation d'un pont salin entre le groupe amidinonaphtalène de this compound et le résidu Asp-189 dans la poche S1 du facteur Xa .

Composés similaires :

Rivaroxaban : Un autre inhibiteur direct du facteur Xa avec des propriétés anticoagulantes similaires.

Apixaban : Connu pour sa forte sélectivité et sa puissance en tant qu'inhibiteur du facteur Xa.

Edoxaban : Un inhibiteur plus récent du facteur Xa avec un profil de sécurité favorable.

Unicité de this compound :

Sélectivité : This compound est hautement sélectif pour le facteur Xa, réduisant le risque d'effets hors cible.

Activité orale : Contrairement à certains autres inhibiteurs, this compound est efficace lorsqu'il est administré par voie orale.

Profil de sécurité : Présente un risque de saignement inférieur à celui des autres anticoagulants.

Applications De Recherche Scientifique

Introduction to DX-9065a

This compound is a synthetic compound that acts as a selective inhibitor of factor Xa, a key enzyme in the coagulation cascade. Its development has been focused on applications in anticoagulation therapy, particularly for preventing thrombotic events. This article explores the scientific research applications of this compound, detailing its pharmacological properties, efficacy in various models, and potential clinical implications.

Pharmacological Properties

This compound has demonstrated potent anticoagulant effects through its selective inhibition of factor Xa. Key pharmacological properties include:

- Oral Activity : this compound is noted for being orally active, making it a candidate for outpatient management of thrombotic diseases .

- Competitive Inhibition : It acts as a competitive inhibitor of factor Xa with a Ki value of approximately 41 nM, indicating its strong binding affinity .

- Dosing and Efficacy : Studies have shown that this compound can prolong activated partial thromboplastin time (APTT) and prothrombin time (PT) in a dose-dependent manner, correlating with its anti-Xa activity in plasma .

Table 1: Key Pharmacological Data of this compound

| Parameter | Value |

|---|---|

| Ki value (Factor Xa) | 41 nM |

| ED50 (i.v. in rabbits) | 0.03 mg/kg |

| ED50 (p.o. in mice) | 56 mg/kg |

| APTT Prolongation | Dose-dependent |

| PT Prolongation | Dose-dependent |

Antithrombotic Efficacy

Numerous studies have evaluated the antithrombotic efficacy of this compound across various animal models:

- Rabbit Models : In studies involving rabbits, this compound showed significant inhibition of thrombus formation when administered intravenously or orally. The compound effectively reduced thrombus weight and increased blood flow through vascular shunts .

- Mouse Models : Research indicated that pretreatment with this compound improved survival rates in mice subjected to lethal doses of tissue factor, highlighting its potential as a protective agent against thrombotic challenges .

- Rat Models : In rat models of venous thrombosis, this compound exhibited a favorable antithrombotic effect without significantly affecting bleeding times, suggesting a better safety profile compared to traditional anticoagulants like heparin .

Table 2: Antithrombotic Effects in Animal Models

| Model | Administration Method | ED50 (mg/kg) | Observations |

|---|---|---|---|

| Rabbit | i.v. | 0.03 | Inhibition of stasis-induced thrombosis |

| Mouse | p.o. | 56 | Improved survival against tissue factor |

| Rat | i.v. | 1.2 | Effective against venous thrombosis |

Clinical Implications

The potential clinical applications of this compound are significant, particularly in the context of managing thromboembolic disorders:

- Direct Factor Xa Inhibition : As a direct inhibitor of factor Xa, this compound may offer advantages over traditional anticoagulants by providing more predictable pharmacokinetics and reduced risk of bleeding complications .

- Oral Bioavailability : Although early formulations faced challenges with oral bioavailability, ongoing research aims to enhance its pharmacokinetic profile for better clinical application .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

- Study on Thrombus Formation : A study involving rabbits demonstrated that intravenous administration of this compound significantly inhibited thrombus formation without notable side effects such as prolonged bleeding times .

- Survival Rate Improvement : In murine models, pretreatment with this compound showed a marked improvement in survival rates post tissue factor injection, suggesting its utility in acute thrombotic scenarios .

Mécanisme D'action

DX-9065A exerts its effects by competitively inhibiting factor Xa, a key enzyme in the prothrombinase complex that generates thrombin . By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . This mechanism involves the formation of a salt bridge between the amidinonaphtalene group of this compound and the Asp-189 residue in the S1 pocket of factor Xa .

Comparaison Avec Des Composés Similaires

Rivaroxaban: Another direct factor Xa inhibitor with similar anticoagulant properties.

Apixaban: Known for its high selectivity and potency as a factor Xa inhibitor.

Edoxaban: A newer factor Xa inhibitor with a favorable safety profile.

Uniqueness of DX-9065A:

Activité Biologique

DX-9065a is a synthetic compound recognized as a potent, direct inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. Its biological activity has been extensively studied, revealing significant implications for anticoagulation therapy and potential applications in treating thrombotic disorders.

This compound functions by competitively inhibiting FXa, thereby preventing the conversion of prothrombin to thrombin, which is essential for clot formation. This inhibition occurs through its binding to the active site of FXa, effectively blocking its enzymatic activity. The compound demonstrates high selectivity and affinity for FXa, making it a valuable candidate for anticoagulant therapy .

Anticoagulant Effects

Research indicates that this compound exhibits strong anticoagulant properties both in vitro and in vivo. In various thrombosis models, it has been shown to significantly inhibit thrombus formation. For instance, studies have reported that this compound administration resulted in a marked reduction in thrombus weight and size under both high and low shear conditions .

Table 1: Summary of Anticoagulant Effects of this compound

| Study Type | Observations | |

|---|---|---|

| In Vitro | High inhibition of FXa activity | Effective as a direct FXa inhibitor |

| In Vivo | Reduced thrombus formation in animal models | Potential for clinical application in thrombosis |

| Clinical Trials | Predictable pharmacokinetics with lower bleeding risk compared to traditional anticoagulants | Promising safety profile |

Pharmacokinetics

This compound's pharmacokinetic profile shows that it can be administered via intravenous bolus or continuous infusion with predictable outcomes. However, its oral bioavailability is relatively low, which may limit its long-term therapeutic use . Clinical trials have demonstrated that despite lower oral absorption, the compound maintains effective anticoagulation levels when administered intravenously.

Species Variability

The efficacy of this compound varies across different species. For example, while it effectively inhibits human FXa at low concentrations, higher doses are required to achieve similar effects in rat models. This discrepancy suggests that additional mechanisms may contribute to its antithrombotic effects or that species differences in pharmacodynamics exist .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A trial involving patients with cardiovascular diseases demonstrated that this compound could significantly reduce the incidence of thromboembolic events compared to standard therapies.

- Case Study 2 : Research on patients undergoing orthopedic surgery showed that this compound effectively prevented venous thromboembolism with fewer bleeding complications than traditional anticoagulants.

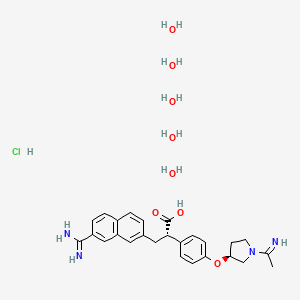

Propriétés

IUPAC Name |

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCBAPRMNYSDOP-LVCYMWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935162 | |

| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155204-81-2 | |

| Record name | (2S)-2-(4-(((3S)-1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphtyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DX-9065 HYDROCHLORIDE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQVEPEVI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.